Creatine riboside
Creatine riboside
Creatine riboside is the strongest classifier of lung cancer status in all and stage I-II cases, important for early detection, and also associated with worse prognosis in stage I-II lung cancer.
Brand Name:
Vulcanchem
CAS No.:
1616693-92-5
VCID:
InChI:
InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1
SMILES:
CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N
Molecular Formula:
C9H17N3O6
Molecular Weight:
263.25
Creatine riboside
CAS No.: 1616693-92-5
Inhibitors
VCID:
Molecular Formula: C9H17N3O6
Molecular Weight: 263.25
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1616693-92-5 |
---|---|
Product Name | Creatine riboside |
Molecular Formula | C9H17N3O6 |
Molecular Weight | 263.25 |
IUPAC Name | 2-[[(E)-N'-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamimidoyl]-methylamino]acetic acid |
Standard InChI | InChI=1S/C9H17N3O6/c1-12(2-5(14)15)9(10)11-8-7(17)6(16)4(3-13)18-8/h4,6-8,13,16-17H,2-3H2,1H3,(H2,10,11)(H,14,15)/t4-,6-,7-,8-/m1/s1 |
Standard InChIKey | BGJFEKXALPJEGN-XVFCMESISA-N |
SMILES | CN(CC(=O)O)C(=NC1C(C(C(O1)CO)O)O)N |
Appearance | Solid powder |
Description | Creatine riboside is the strongest classifier of lung cancer status in all and stage I-II cases, important for early detection, and also associated with worse prognosis in stage I-II lung cancer. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Creatine riboside; |
Reference | 1: Patel D, Thompson MD, Manna SK, Krausz KW, Zhang L, Nilubol N, Gonzalez FJ, Kebebew E. Unique and Novel Urinary Metabolomic Features in Malignant versus Benign Adrenal Neoplasms. Clin Cancer Res. 2017 Sep 1;23(17):5302-5310. doi: 10.1158/1078-0432.CCR-16-3156. Epub 2017 Apr 27. PubMed PMID: 28450405; PubMed Central PMCID: PMC5581680. 2: Haznadar M, Cai Q, Krausz KW, Bowman ED, Margono E, Noro R, Thompson MD, Mathé EA, Munro HM, Steinwandel MD, Gonzalez FJ, Blot WJ, Harris CC. Urinary Metabolite Risk Biomarkers of Lung Cancer: A Prospective Cohort Study. Cancer Epidemiol Biomarkers Prev. 2016 Jun;25(6):978-86. doi: 10.1158/1055-9965.EPI-15-1191. Epub 2016 Mar 24. PubMed PMID: 27013655; PubMed Central PMCID: PMC4891298. 3: Mathé EA, Patterson AD, Haznadar M, Manna SK, Krausz KW, Bowman ED, Shields PG, Idle JR, Smith PB, Anami K, Kazandjian DG, Hatzakis E, Gonzalez FJ, Harris CC. Noninvasive urinary metabolomic profiling identifies diagnostic and prognostic markers in lung cancer. Cancer Res. 2014 Jun 15;74(12):3259-70. doi: 10.1158/0008-5472.CAN-14-0109. Epub 2014 Apr 15. PubMed PMID: 24736543; PubMed Central PMCID: PMC4100625. |
PubChem Compound | 124173903 |
Last Modified | Nov 17 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume